![molecular formula C18H14N4OS B2357325 N-(3-甲基-1-苯基-1H-吡唑-5-基)苯并[d]噻唑-2-甲酰胺 CAS No. 1203087-32-4](/img/structure/B2357325.png)

N-(3-甲基-1-苯基-1H-吡唑-5-基)苯并[d]噻唑-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

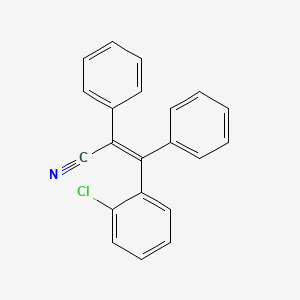

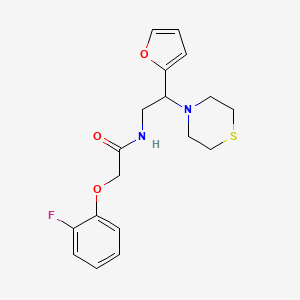

“N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide” is a compound that contains a pyrazole ring and a thiazole ring . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Thiazole is a heterocyclic compound that consists of a five-membered ring containing both sulfur and nitrogen .

Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific molecular structure of “N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide” is not provided in the available resources.科学研究应用

Intermediate in Drug Synthesis

This compound is used as an intermediate in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are selective and orally active dipeptidylpeptidase 4 inhibitors, which are used as antidiabetic agents .

Antiviral Activity

Indole derivatives, which include compounds like the one , have shown antiviral activity . They have been used in the synthesis of various drugs that inhibit a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Anti-inflammatory Activity

Indole derivatives have also demonstrated anti-inflammatory activity . This makes them useful in the development of drugs for the treatment of various inflammatory conditions .

Anticancer Activity

Indole derivatives have been found to possess anticancer activity . They can be used in the synthesis of drugs for the treatment of various types of cancer .

Anti-HIV Activity

Indole derivatives have shown anti-HIV activity . They can be used in the development of drugs for the treatment of HIV .

Antioxidant Activity

Indole derivatives have demonstrated antioxidant activity . This makes them useful in the development of drugs for conditions where oxidative stress plays a role .

作用机制

Target of Action

The compound, also known as N-(5-methyl-2-phenylpyrazol-3-yl)-1,3-benzothiazole-2-carboxamide, is primarily used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

Mode of Action

The compound interacts with its targets, the dipeptidylpeptidase 4 enzymes, inhibiting their activity . This inhibition results in an increase in incretin levels (GLP-1 and GIP), which inhibit glucagon release, which in turn increases insulin secretion, decreases gastric emptying, and decreases blood glucose levels .

Biochemical Pathways

The compound affects the incretin system pathway. By inhibiting dipeptidylpeptidase 4, it prevents the inactivation of incretins, leading to increased insulin release in response to meals and improved glucose control .

Pharmacokinetics

They are metabolized primarily in the liver and excreted in the urine and feces .

Result of Action

The primary result of the compound’s action is improved blood glucose control. By inhibiting dipeptidylpeptidase 4 and increasing incretin levels, it helps regulate insulin and glucagon secretion, leading to lower blood glucose levels .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, factors such as pH levels, temperature, and the presence of other substances can affect the compound’s stability and activity . Furthermore, individual patient factors such as age, weight, liver function, and kidney function can also influence the compound’s pharmacokinetics and overall therapeutic effect .

属性

IUPAC Name |

N-(5-methyl-2-phenylpyrazol-3-yl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4OS/c1-12-11-16(22(21-12)13-7-3-2-4-8-13)20-17(23)18-19-14-9-5-6-10-15(14)24-18/h2-11H,1H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRBKFKPFFWUKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=NC3=CC=CC=C3S2)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2357244.png)

![Ethyl 3-(3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ureido)propanoate](/img/structure/B2357245.png)

![8-(2,6-Dimethylmorpholin-4-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2357246.png)

![(Z)-2-cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2357249.png)

![N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide](/img/structure/B2357255.png)

![3-(2-chlorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2357260.png)

![3-(2-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2357262.png)